molecular formula C16H14O5 B6408127 3-(4-Ethoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1262010-10-5

3-(4-Ethoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No.: B6408127
CAS No.: 1262010-10-5
M. Wt: 286.28 g/mol
InChI Key: LTTHQVPRMFTFEC-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% (3-ECP-5-HBA) is a synthetic organic compound that is used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antibiotics. 3-ECP-5-HBA is also known as 3-ethoxycarbonyl-5-hydroxybenzoic acid and is an important organic intermediate for the synthesis of other compounds. It has a melting point of 115-117°C and a boiling point of 200-202°C.

Mechanism of Action

The mechanism of action of 3-ECP-5-HBA is not yet fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of other compounds. It is thought that 3-ECP-5-HBA reacts with the other compounds to form a complex, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ECP-5-HBA have not been extensively studied. However, it is believed that the compound may have some anti-inflammatory and antioxidant effects. In addition, 3-ECP-5-HBA may also possess some anti-cancer activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ECP-5-HBA in laboratory experiments include its high purity, low cost, and ease of use. It is also a stable compound, which makes it suitable for use in long-term experiments. The main limitation of using 3-ECP-5-HBA is that the reaction conditions are not well-defined and the yield of the reaction is often low.

Future Directions

Future research into 3-ECP-5-HBA could focus on understanding its mechanism of action and exploring its potential applications in drug synthesis. In addition, further research could be conducted to improve the yield of the reaction and to develop novel synthetic methods for the preparation of 3-ECP-5-HBA. Furthermore, further research could be conducted to investigate the biochemical and physiological effects of 3-ECP-5-HBA and to explore its potential applications in drug delivery systems.

Synthesis Methods

3-ECP-5-HBA is prepared by the reaction of 4-ethoxycarbonylphenol and 5-hydroxybenzoic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-70°C and the product is isolated by crystallization. The yield of the reaction is typically 75-85%.

Scientific Research Applications

3-ECP-5-HBA has been extensively studied in the field of synthetic organic chemistry and has been used in the synthesis of a wide range of pharmaceuticals, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. In addition, 3-ECP-5-HBA has been used in the synthesis of novel chiral drugs and has been used in the synthesis of new materials for use in drug delivery systems.

Properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-13(15(18)19)9-14(17)8-12/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTHQVPRMFTFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691397
Record name 4'-(Ethoxycarbonyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-10-5
Record name 4'-(Ethoxycarbonyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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